3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method starts with the preparation of azetidine-3-thiol, which is then reacted with 4-methyl-4H-1,2,4-triazole under suitable conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the azetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfur atom.
Dihydrotriazoles: Resulting from the reduction of the triazole ring.
Substituted azetidines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
- 2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
- 2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Uniqueness
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications. Additionally, the hydrochloride salt form enhances its solubility and stability, further increasing its utility in research and industrial applications.
Properties
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c1-10-4-8-9-6(10)11-5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECBBVJBAKCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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